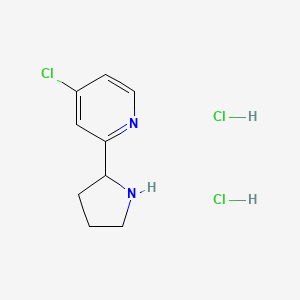

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 4-chloro-2-pyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives, while reduction reactions can modify the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyrrolidone derivatives.

Reduction Products: Reduced pyridine derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The chlorine atom may enhance the compound’s binding affinity through halogen bonding or other interactions.

Comparison with Similar Compounds

4-Chloro-2-(pyrrolidin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

2-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substitution.

4-Chloro-2-(pyrrolidin-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of both a chlorine atom and a pyrrolidine ring on the pyridine scaffold. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety. Its chemical formula is C₇H₈Cl₂N₂, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyridine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 4.69 µM to 22.9 µM against Gram-positive bacteria and higher values against Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 4-Chloro-2-(pyrrolidin-2-yl)pyridine | Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 | |

| Bacillus subtilis | 4.69 - 22.9 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans, with reported MIC values ranging from 16.69 µM to 78.23 µM . This positions it as a potential candidate for antifungal therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chloro group enhances its binding affinity, while the pyrrolidine ring contributes to its structural flexibility, allowing for better accommodation in target sites .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the pyridine and pyrrolidine rings significantly influence the compound's biological activity. For example, substituents that enhance electron density on the aromatic ring tend to improve antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase in potency |

| Halogen substitutions | Enhanced bioactivity |

| Alkyl chain length | Optimal length improves binding |

Case Studies

- Antibacterial Efficacy : A study conducted on various pyridine derivatives demonstrated that compounds similar to 4-Chloro-2-(pyrrolidin-2-yl)pyridine exhibited a tenfold increase in antibacterial activity when optimized through structural modifications .

- Antifungal Properties : Another investigation highlighted the antifungal potential of related compounds against Fusarium oxysporum, suggesting that structural variations could lead to enhanced antifungal activities .

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-2-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-7-3-5-12-9(6-7)8-2-1-4-11-8;;/h3,5-6,8,11H,1-2,4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQXSEXYLHKABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.